molecular formula C15H14FN5O B1387100 6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine CAS No. 1093101-52-0

6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine

Cat. No. B1387100
M. Wt: 299.3 g/mol
InChI Key: PCYYHGNCPXKVGI-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a round bottom flask, under a reflux condenser, was added 6-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1.0 g, 3.5 mmol), 2-fluoropyridin-3-ylboronic acid (0.75 g, 5.3 mmol), potassium acetate (1.0 g, 11 mmol), 1-butanol (50 mL) and DI water (10 mL). The mixture was purged with Ar (vacuum/purge three times) to remove oxygen, then PdCl2(P-tert-Bu2Ph)2 (0.026 g, 0.042 mmol) was added. The reaction mixture was stirred in a 100° C. oil bath for 45 min (complete by TLC, 80% EtOAc/hex).
Name
6-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
PdCl2(P-tert-Bu2Ph)2
Quantity
0.026 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1.[F:17][C:18]1[C:23](B(O)O)=[CH:22][CH:21]=[CH:20][N:19]=1.C([O-])(=O)C.[K+].C(O)CCC>CCOC(C)=O.O>[F:17][C:18]1[C:23]([C:2]2[N:10]=[CH:9][N:8]=[C:7]3[C:3]=2[N:4]=[CH:5][N:6]3[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[CH:22][CH:21]=[CH:20][N:19]=1 |f:2.3|

Inputs

Step One
Name
6-bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Quantity
1 g
Type
reactant
Smiles
BrC1=C2N=CN(C2=NC=N1)C1OCCCC1
Name
Quantity
0.75 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
PdCl2(P-tert-Bu2Ph)2
Quantity
0.026 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with Ar (vacuum/purge three times)
CUSTOM
Type
CUSTOM
Details
to remove oxygen

Outcomes

Product
Name
Type
Smiles
FC1=NC=CC=C1C1=C2N=CN(C2=NC=N1)C1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.